![molecular formula C24H46O4 B612319 20-(Tert-butoxy)-20-oxoicosanoic acid CAS No. 683239-16-9](/img/structure/B612319.png)
20-(Tert-butoxy)-20-oxoicosanoic acid
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Overview
Description
Scientific Research Applications
In the field of lipid peroxidation
The study by Wilcox and Marnett (1993) explored the role of polyunsaturated fatty acid hydroperoxides in lipid peroxidation. They identified products like epoxyaryl ethers, suggesting that cyclization of intermediate alkoxyl radicals to epoxyallylic radicals is a key step in lipid peroxidation amplification (Wilcox & Marnett, 1993).
In colorimetric sensing
Chahal et al. (2019) discussed the use of meso-5,10,15,20-tetrakis-3,5-di-tert-butyl-4-oxocyclohexadienylideneporphyrinogen (OxP) as a chromophore for sensing applications. They highlighted its solvatochromism and halochromism properties, useful for acidity estimation and enantiomeric excess determination in non-polar solvents (Chahal et al., 2019).
In food preservation
Boyd et al. (1993) investigated the antioxidant properties of tert-butylhydroquinone in preventing oxidative rancidity in frozen cooked fish flakes. Their study demonstrated the effectiveness of this compound in inhibiting oxidation compared to other treatments (Boyd et al., 1993).
In the study of reaction mechanisms
Solans and Font‐Bardia (1995) analyzed the crystal structures of compounds containing tert-butoxy groups. Their research provided insights into the structural and chemical properties of these compounds, contributing to a better understanding of their behavior in various reactions (Solans & Font‐Bardia, 1995).
In hepatoprotective research
Alía et al. (2006) investigated the protective effects of quercetin, a flavonol with antioxidant properties, on HepG2 cells exposed to oxidative stress induced by tert-butyl hydroperoxide. Their findings suggest potential applications in hepatoprotection (Alía et al., 2006).
Mechanism of Action
Target of Action
The primary target of 20-(Tert-butoxy)-20-oxoicosanoic acid is related to the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Mode of Action
The compound interacts with its targets through a process of deprotection . This involves the selective removal of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Result of Action
The result of the compound’s action is the production of dipeptides in satisfactory yields .
properties
IUPAC Name |
20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-24(2,3)28-23(27)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22(25)26/h4-21H2,1-3H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCDAUSILDWYOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
683239-16-9 |
Source
|
Record name | 20-(tert-Butoxy)-20-oxoicosanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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